4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-12-9-13(2)15(4)19(14(12)3)27(24,25)20-7-5-16(6-8-20)21-17(22)10-26-11-18(21)23/h9,16H,5-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIRLCUMPYPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The sulfonyl group is introduced via reaction of piperidine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. This step typically employs a base (e.g., triethylamine) to neutralize HCl byproducts.
Reaction Conditions :
Functionalization at Piperidine 4-Position
The 4-position amine is introduced through a Gabriel synthesis or Staudinger reaction. For example:
- Gabriel Synthesis :
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 75% |
| Hydrazinolysis | NH₂NH₂, ethanol, reflux | 90% |
Synthesis of Morpholine-3,5-dione
Cyclization of Diethyl Acetamidomalonate
Morpholine-3,5-dione is synthesized via cyclization of diethyl acetamidomalonate under basic conditions:
Procedure :
- Diethyl acetamidomalonate is treated with sodium ethoxide.
- Intramolecular cyclization forms the dione ring.
Reaction Parameters :
- Solvent : Ethanol
- Temperature : 60°C
- Yield : 70–78%
Coupling of Subunits
Amide Bond Formation
The piperidine amine reacts with morpholine-3,5-dione’s carbonyl group via a coupling agent (e.g., EDC/HOBt):
Conditions :
- Solvent : DMF
- Coupling Agent : EDC (1.2 equiv), HOBt (1.5 equiv)
- Temperature : 25°C, 12 hours
- Yield : 65–72%.
Alternative Routes via Hydrogenation
Reductive Amination (Patent-Inspired Method)
A method adapted from CN105777615A involves:
- Intermediate Synthesis :
- 1-Benzyl-4-piperidone reacts with morpholine-3,5-dione precursors.
- Hydrogenation (Raney’s nickel, 10 kg pressure) removes benzyl groups.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 40 kg/cm² |
| Temperature | 50°C |
| Yield | 89–92% |
Challenges and Optimization
Stereochemical Control
The morpholine-3,5-dione’s planar structure necessitates precise reaction conditions to avoid racemization. Using chiral auxiliaries or asymmetric catalysis improves enantiomeric excess.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product. Purity exceeds 98% by HPLC.
Scalability and Industrial Applicability
The hydrogenation steps described in CN105777615A demonstrate scalability:
- Batch Size : Up to 150 g of starting material.
- Catalyst Reusability : Pd/C retains activity for 3–4 cycles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the sulfonyl group or the carbonyl groups in the morpholine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
The biological activities of this compound are primarily attributed to the sulfonamide moiety and the piperidine structure. Research indicates that compounds with similar structures have shown:
- Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties, making this compound a candidate for investigation against various bacterial pathogens.
- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.
Medicinal Chemistry
The compound has garnered attention for its potential use in drug development. Its unique structural features allow it to interact with various biological targets, making it suitable for:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE) .
Anticancer Research
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | |
| A549 | 25 | |
| MCF7 | 30 |
These findings indicate that the compound could be further explored for its anticancer properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial effects of structurally similar compounds and found significant activity against gram-positive bacteria. The findings suggest that the sulfonamide group enhances antibacterial properties.
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of piperidine derivatives. The study revealed that certain derivatives exhibited potent activity against multiple cancer types while maintaining a favorable safety profile.
Mechanism of Action
The mechanism by which 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonyl group could interact with amino acid residues, while the morpholine and piperidine rings provide structural support and additional binding interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Observations :
- Substituent Effects : The target compound’s 2,3,5,6-tetramethylphenyl sulfonyl group differs from the benzhydryl or bis(4-fluorophenyl)methyl groups in 6d–6l. This substitution likely increases steric hindrance and lipophilicity compared to the fluorinated analogues, which may enhance membrane permeability but reduce aqueous solubility .
- Morpholine-Dione vs. Piperazine : The morpholine-3,5-dione ring introduces a strained, oxygen-rich heterocycle, contrasting with the piperazine or acetamide linkages in 6d–6l. This could alter hydrogen-bonding capacity and metabolic stability.
- Melting Points: The absence of polar groups (e.g., sulfamoyl amino in 6d–6l) in the target compound may result in a lower melting point than 6i (228–230°C), though experimental confirmation is needed.
Morpholine-Containing Analogues
describes a morpholino-triazine derivative (compound 19), synthesized via a triphosgene-mediated coupling . While structurally distinct, its morpholine rings share electronic features with the target compound’s morpholine-dione. Notably:
- Bioactivity Clues: Morpholino-triazines are often explored as kinase inhibitors, implying that the target compound’s morpholine-dione could similarly modulate enzymatic activity, albeit with distinct regiochemistry.
Research Implications and Limitations
- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) and bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.
- Therapeutic Potential: The sulfonamide group in analogues like 6d–6l is associated with carbonic anhydrase inhibition, suggesting the target compound may share such activity if steric effects permit target engagement .
- Synthetic Challenges : The tetramethylphenyl sulfonyl group may complicate synthesis due to steric hindrance during sulfonylation, contrasting with the smoother reactions reported for smaller aryl groups in .
Biological Activity
The compound 4-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a morpholine ring and a sulfonyl-piperidine moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 378.47 g/mol. The presence of the tetramethylphenyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Anticancer Activity : Compounds similar to those containing the morpholine and piperidine moieties have shown significant cytotoxic effects against numerous cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against strains like Salmonella typhi and Staphylococcus aureus.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections.
Anticancer Studies
A series of derivatives related to this compound were synthesized and tested against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.8 | Cell cycle arrest |
| Compound C | A549 (Lung) | 4.1 | Inhibition of proliferation |
These results indicate promising anticancer activity, particularly in compounds with similar structural features to this compound .
Antimicrobial Activity
In a study evaluating antimicrobial effects, the following results were obtained:
| Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | 15 mm | 32 µg/mL |
| E. coli | 12 mm | 64 µg/mL |
| P. aeruginosa | 10 mm | 128 µg/mL |
These findings suggest moderate to strong antibacterial activity against specific bacterial strains .
Enzyme Inhibition Studies
The enzyme inhibition potential was evaluated using standard assays:
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| AChE | 1.5 | 0.8 (Donepezil) |
| Urease | 2.0 | 1.5 (Thiourea) |
The results indicate that the compound exhibits significant enzyme inhibition capabilities comparable to established drugs .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound with various protein targets:
- Target Protein : Acetylcholinesterase
- Binding Affinity : -9.2 kcal/mol
These studies help elucidate how structural modifications can enhance biological activity by optimizing interactions with target proteins .
Q & A
Q. What are the established synthetic routes for synthesizing 4-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione?
The compound is synthesized via multi-step reactions. First, the piperidine core is functionalized through sulfonylation using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Subsequent coupling with morpholine-3,5-dione derivatives is performed in anhydrous solvents (e.g., dichloromethane) at controlled temperatures (0–25°C). Intermediate purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity (>95%). Critical steps include stoichiometric control (1.2–1.5 equivalents of sulfonyl chloride) and reaction monitoring via TLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
High-resolution ¹H NMR (600 MHz, DMSO-d₆) is essential for identifying characteristic signals:
- Tetramethylphenyl methyl groups: δ ~2.1–2.3 ppm (singlet).
- Morpholine-dione protons: δ ~3.5–4.0 ppm (multiplet). Complementary techniques include LC-MS (ESI+ mode) for molecular weight validation and FT-IR to confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹). Cross-referencing with synthetic intermediates’ spectra reduces ambiguity .
Advanced Research Questions
Q. How can reaction conditions be optimized during the sulfonylation step to maximize yield and minimize byproducts?
Optimization strategies include:
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Temperature Control : Gradual warming (0°C → RT) after reagent addition reduces exothermic decomposition.
- Base Choice : DMAP enhances reactivity over triethylamine in sterically hindered environments. Post-reaction quenching with ice-cold water and extraction with ethyl acetate improves recovery. Yields >80% are achievable with these adjustments .
Q. What strategies are effective in resolving contradictory NMR data arising from stereochemical complexities in the morpholine-dione ring?
Use 2D NMR (COSY, NOESY) to correlate protons across the morpholine-dione and piperidine rings. For example, NOESY cross-peaks between piperidin-4-yl (δ ~2.4 ppm) and morpholine protons (δ ~3.5 ppm) confirm spatial proximity. Computational tools like DFT-based chemical shift prediction (Gaussian) validate assignments. If ambiguities persist, X-ray crystallography definitively resolves stereochemistry .
Q. How should researchers design in vitro assays to evaluate the compound’s potential inhibition of kinase targets implicated in cancer?
- Kinase Selection : Prioritize structurally homologous targets (e.g., PI3K/mTOR families).
- Enzyme Assays : Use ADP-Glo™ kits to measure inhibition at 0.1–100 µM concentrations.
- Cell-Based Validation : Test in HCT-116 or MCF-7 cells via MTT assays with staurosporine as a positive control. Validate target engagement via Western blotting for phosphorylated AKT.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Q. What computational approaches are most suitable for predicting the compound’s metabolic stability and potential drug-drug interactions?
- Molecular Docking : AutoDock Vina predicts binding to cytochrome P450 enzymes (e.g., CYP3A4).
- QSAR Models : Estimate hepatic microsomal stability using descriptors from morpholine/piperidine derivatives.
- Free Energy Perturbation (FEP) : Refine binding affinities with Schrödinger Suite. Cross-validate predictions with in vitro hepatocyte assays to quantify intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
